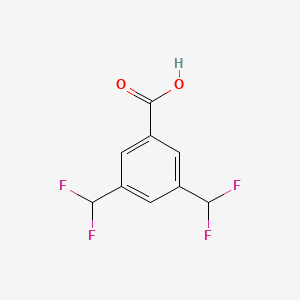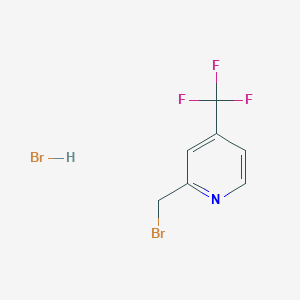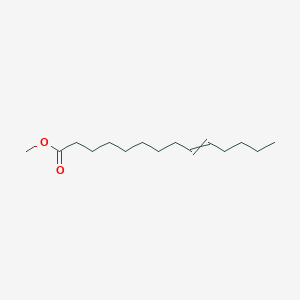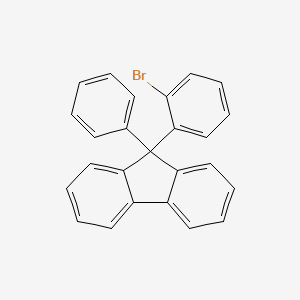
9-(2-Bromophenyl)-9-phenyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromophenyl)-9-phenyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring at the 2-position and a phenyl group attached to the 9-position of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 9-(2-Bromophenyl)-9-phenyl-9H-fluorene can be achieved through several methods, including:
-
Suzuki-Miyaura Coupling Reaction:
Reagents: 2-bromophenylboronic acid, 9-phenyl-9H-fluorene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Procedure: The reactants are mixed in the solvent, and the palladium catalyst is added. The mixture is heated to the desired temperature and stirred until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
-
Bromination of 9-Phenyl-9H-fluorene:
Reagents: 9-phenyl-9H-fluorene, bromine, solvent (e.g., chloroform).
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: Bromine is added dropwise to a solution of 9-phenyl-9H-fluorene in chloroform. The reaction mixture is stirred until the bromination is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles (e.g., amines, thiols).
Conditions: Typically carried out in polar solvents (e.g., dimethylformamide) at moderate temperatures.
Products: Substituted derivatives of 9-(2-Bromophenyl)-9-phenyl-9H-fluorene.
-
Oxidation Reactions:
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Conditions: Carried out in acidic or basic media at elevated temperatures.
Products: Oxidized derivatives, such as ketones or carboxylic acids.
-
Reduction Reactions:
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Conditions: Carried out in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures.
Products: Reduced derivatives, such as alcohols or alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bromine: Used in bromination reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products:
- Substituted derivatives.
- Oxidized derivatives.
- Reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Dyes and Pigments: Incorporated into dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of 9-(2-Bromophenyl)-9-phenyl-9H-fluorene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
9-(2-Bromophenyl)-9H-carbazole: Similar structure with a carbazole core instead of a fluorene core.
9-Phenyl-9H-fluorene: Lacks the bromine substituent.
2-Bromofluorene: Lacks the phenyl substituent at the 9-position.
Uniqueness:
Structural Features: The combination of a bromine atom and a phenyl group attached to the fluorene core gives 9-(2-Bromophenyl)-9-phenyl-9H-fluorene unique reactivity and properties.
Applications: Its unique structure makes it suitable for specific applications in materials science, electronics, and organic synthesis.
Propiedades
Fórmula molecular |
C25H17Br |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
9-(2-bromophenyl)-9-phenylfluorene |
InChI |
InChI=1S/C25H17Br/c26-24-17-9-8-16-23(24)25(18-10-2-1-3-11-18)21-14-6-4-12-19(21)20-13-5-7-15-22(20)25/h1-17H |
Clave InChI |
QVGGTEMPIJOIID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


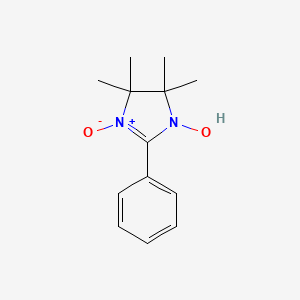
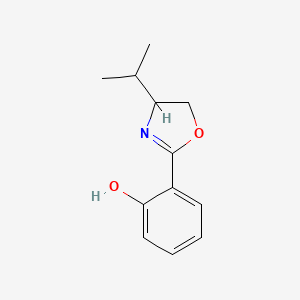
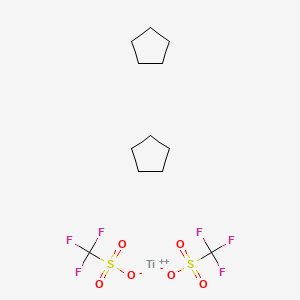
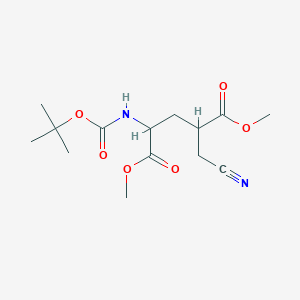
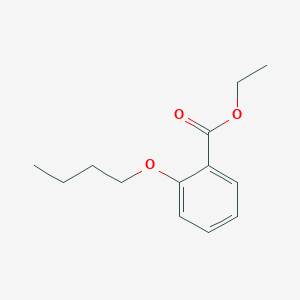
![Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethy l)-1-pyrrolidinyl]-5-pyrimidinecarboxylate](/img/structure/B12508091.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B12508097.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12508102.png)
![Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12508107.png)
![[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid](/img/structure/B12508111.png)

